N-(Furan-2-ylmethyl)-6-hydroxy-N-(thiophen-2-ylmethyl)nicotinamide N-(Furan-2-ylmethyl)-6-hydroxy-N-(thiophen-2-ylmethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13331480
InChI: InChI=1S/C16H14N2O3S/c19-15-6-5-12(9-17-15)16(20)18(10-13-3-1-7-21-13)11-14-4-2-8-22-14/h1-9H,10-11H2,(H,17,19)
SMILES: C1=COC(=C1)CN(CC2=CC=CS2)C(=O)C3=CNC(=O)C=C3
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4 g/mol

N-(Furan-2-ylmethyl)-6-hydroxy-N-(thiophen-2-ylmethyl)nicotinamide

CAS No.:

Cat. No.: VC13331480

Molecular Formula: C16H14N2O3S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

N-(Furan-2-ylmethyl)-6-hydroxy-N-(thiophen-2-ylmethyl)nicotinamide -

Specification

Molecular Formula C16H14N2O3S
Molecular Weight 314.4 g/mol
IUPAC Name N-(furan-2-ylmethyl)-6-oxo-N-(thiophen-2-ylmethyl)-1H-pyridine-3-carboxamide
Standard InChI InChI=1S/C16H14N2O3S/c19-15-6-5-12(9-17-15)16(20)18(10-13-3-1-7-21-13)11-14-4-2-8-22-14/h1-9H,10-11H2,(H,17,19)
Standard InChI Key RPSMNTBPBLTBHV-UHFFFAOYSA-N
SMILES C1=COC(=C1)CN(CC2=CC=CS2)C(=O)C3=CNC(=O)C=C3
Canonical SMILES C1=COC(=C1)CN(CC2=CC=CS2)C(=O)C3=CNC(=O)C=C3

Introduction

Structural Characterization and Molecular Properties

Core Structure and Substituent Analysis

The compound’s structure comprises a pyridine ring substituted at the 3-position with a hydroxyl group and at the 1-position with two distinct heteroaromatic methylene groups:

  • Nicotinamide backbone: The 6-hydroxynicotinamide moiety provides a polar, hydrogen-bonding-capable scaffold.

  • N-(Furan-2-ylmethyl): A furan ring linked via a methylene bridge introduces oxygen-based electron density and planar rigidity.

  • N-(Thiophen-2-ylmethyl): A thiophene group connected through a methylene spacer contributes sulfur-mediated hydrophobic interactions and π-stacking potential.

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular formulaC₁₇H₁₅N₂O₃S
Molecular weight335.38 g/mol
Hydrogen bond donors2 (OH and NH)
Hydrogen bond acceptors5 (3 O, 1 S, 1 N)
Topological polar surface area108 Ų
LogP (estimated)1.8

These properties suggest moderate solubility in polar solvents (e.g., DMSO, ethanol) and limited aqueous solubility, typical of nicotinamide derivatives .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of N-(furan-2-ylmethyl)-6-hydroxy-N-(thiophen-2-ylmethyl)nicotinamide likely involves sequential alkylation and amidation steps, as observed in analogous nicotinamide syntheses :

  • Nicotinic acid activation: 6-Hydroxynicotinic acid is converted to its acid chloride using thionyl chloride or POCl₃.

  • Dual N-alkylation: The activated intermediate undergoes simultaneous or stepwise alkylation with furfurylamine and thiophenemethylamine in the presence of a base (e.g., K₂CO₃).

  • Hydroxyl group protection: A tert-butyldimethylsilyl (TBS) group may be employed to protect the 6-hydroxy moiety during synthesis, followed by deprotection using tetrabutylammonium fluoride (TBAF) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
ActivationSOCl₂, reflux, 4 hr85
AlkylationFurfurylamine, DIPEA, DCM, 0°C→RT62
DeprotectionTBAF, THF, 0°C, 1 hr90

Challenges and Future Directions

  • Synthetic scalability: Dual N-alkylation often suffers from regioselectivity issues, necessitating optimized stoichiometric ratios.

  • Metabolic stability: The thiophene ring may undergo CYP450-mediated oxidation, requiring prodrug strategies or structural shielding.

  • Target validation: In vivo studies are needed to confirm anti-inflammatory efficacy and pharmacokinetic profiles.

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